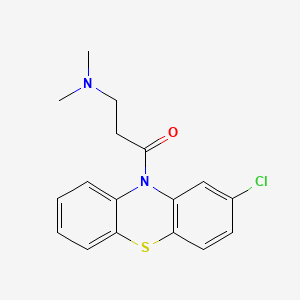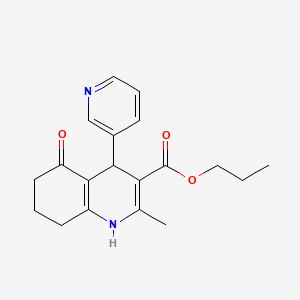![molecular formula C19H16BrNO4S2 B11681279 (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681279.png)
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.
Etherification: The phenoxyethoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, hydrochloric acid.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-brominated derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting their activity and disrupting metabolic pathways.
Interacting with DNA: Causing damage or preventing replication.
Modulating signaling pathways: Affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Vanillin acetate .
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of This compound .
Properties
Molecular Formula |
C19H16BrNO4S2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrNO4S2/c1-23-15-4-2-3-5-16(15)25-9-8-24-14-7-6-13(20)10-12(14)11-17-18(22)21-19(26)27-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,26)/b17-11- |
InChI Key |
RXDPNBAYWBPPTD-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11681203.png)

![N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11681212.png)
![4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11681215.png)
![4-[(Z)-{[2-(1H-1,2,3-Benzotriazol-1-YL)acetamido]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11681217.png)

![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681221.png)
![(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11681230.png)
![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681236.png)
![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11681244.png)
![2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B11681247.png)
![2-{[2-(Dimethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11681255.png)
![N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11681269.png)
![3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11681283.png)
